molecular formula C9H13ClF3NO2 B13493861 rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

Cat. No.: B13493861
M. Wt: 259.65 g/mol
InChI Key: OGYBSAGICCBFQK-CLFDHOPQSA-N
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Description

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[320]heptane-1-carboxylate hydrochloride is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other substituents.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis using continuous flow reactors or other scalable techniques. The use of photochemistry, such as [2 + 2] cycloaddition, can also be employed to access new building blocks and facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides conformational rigidity, which can influence binding affinity and selectivity for specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high lipophilicity and stability .

Properties

Molecular Formula

C9H13ClF3NO2

Molecular Weight

259.65 g/mol

IUPAC Name

methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H12F3NO2.ClH/c1-15-7(14)8-2-5(9(10,11)12)6(8)3-13-4-8;/h5-6,13H,2-4H2,1H3;1H/t5-,6+,8-;/m0./s1

InChI Key

OGYBSAGICCBFQK-CLFDHOPQSA-N

Isomeric SMILES

COC(=O)[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C12CC(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

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